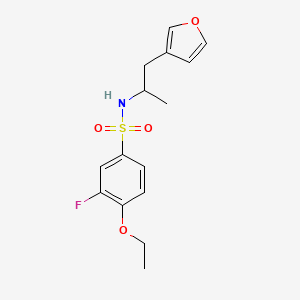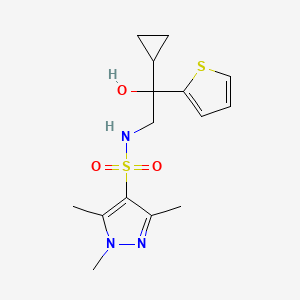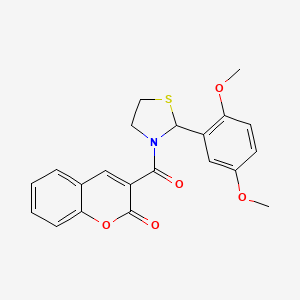
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 is a selective antagonist of the muscarinic M1 receptor, which is involved in learning and memory processes in the brain.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A novel series of thiazolidinone derivatives, structurally related to the compound of interest, demonstrated antimicrobial activity against a range of bacteria (S.aureus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, S. typhi, P. vulgaris, and S. flexneri) and fungi (A. niger, C. albicans, A. fumigatus, and A. clavatus), highlighting the potential of such compounds in treating infectious diseases (Patel, Kumari, & Patel, 2012).
Anti-inflammatory and Analgesic Properties
Research on piperazinylthienylpyridazine derivatives, which share a structural motif with the compound , revealed promising anti-inflammatory and analgesic properties, suggesting potential applications in pain and inflammation management (Refaat, Khalil, & Kadry, 2007).
Antitumor Activity
Compounds with a similar structure, incorporating chromen-2-one and piperazine moieties, have been synthesized and evaluated for their antitumor activity. For example, certain derivatives have shown efficacy against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), offering insights into the development of new anticancer agents (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antidiabetic Potential
A study on triazolo-pyridazine-6-yl-substituted piperazines evaluated their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition, revealing significant insulinotropic activities and offering a new direction for diabetes treatment research (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antibacterial and Antioxidant Properties
The synthesis of novel 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives and their evaluation for antibacterial and antioxidant activities highlight the potential of such compounds in addressing bacterial infections and oxidative stress-related conditions (Al-ayed, 2011).
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazinone derivatives have been known to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The molecular weight of the compound is 43752, which might influence its pharmacokinetic properties.
Result of Action
Pyridazinone derivatives have been known to exhibit a wide range of pharmacological activities .
Propiedades
IUPAC Name |
3-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-6-8-18(9-7-17)21-10-11-23(27-26-21)28-12-14-29(15-13-28)24(30)20-16-19-4-2-3-5-22(19)32-25(20)31/h2-11,16H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOPRDEOLONPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

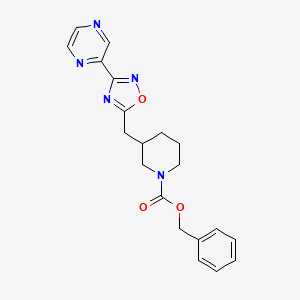

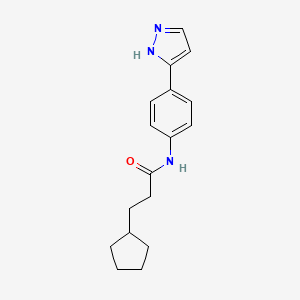
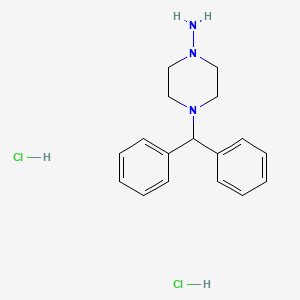
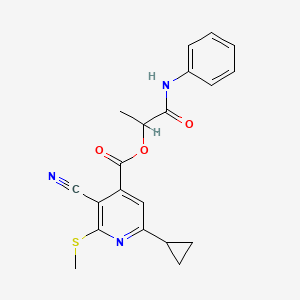

![N-(3-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2383005.png)

![N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2383009.png)
![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2383010.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2383011.png)
